molecular formula C26H26N6O B2556022 1-[1-(4-ethylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carbonyl]-4-phenylpiperazine CAS No. 1251581-08-4

1-[1-(4-ethylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carbonyl]-4-phenylpiperazine

Cat. No.: B2556022
CAS No.: 1251581-08-4
M. Wt: 438.535
InChI Key: VPSWGLRTDMSPSF-UHFFFAOYSA-N
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Description

This compound features a 1,2,3-triazole core substituted with a pyridin-4-yl group at position 5 and a 4-ethylphenyl group at position 1. The triazole is linked via a carbonyl group to a 4-phenylpiperazine moiety. The ethylphenyl group may enhance lipophilicity, while the pyridine and triazole rings could facilitate hydrogen bonding with biological targets .

Properties

IUPAC Name

[1-(4-ethylphenyl)-5-pyridin-4-yltriazol-4-yl]-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N6O/c1-2-20-8-10-23(11-9-20)32-25(21-12-14-27-15-13-21)24(28-29-32)26(33)31-18-16-30(17-19-31)22-6-4-3-5-7-22/h3-15H,2,16-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPSWGLRTDMSPSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)N3CCN(CC3)C4=CC=CC=C4)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(4-ethylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carbonyl]-4-phenylpiperazine typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a Huisgen cycloaddition reaction, where an azide and an alkyne react to form the triazole ring.

    Attachment of the Aromatic Groups: The aromatic groups, such as the 4-ethylphenyl and pyridin-4-yl groups, are introduced through various coupling reactions, including Suzuki or Heck coupling.

    Formation of the Piperazine Ring: The piperazine ring is typically formed through a nucleophilic substitution reaction involving a suitable diamine and a halogenated compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and solvent systems used in the reactions. Catalysts and reagents are carefully selected to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

1-[1-(4-ethylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carbonyl]-4-phenylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated compounds in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with triazole rings exhibit significant anticancer properties. The presence of the triazole moiety in this compound may enhance its efficacy against various cancer cell lines.

Table 1: Anticancer Activity of Triazole Derivatives

Compound NameCell Line TestedIC50 (µM)Reference
Compound AMCF-710
Compound BA5495
Compound CHeLa<5

Studies have shown that this compound can inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms involving the modulation of cell signaling pathways.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various pathogens. Triazole derivatives are known to show effectiveness against bacteria and fungi.

Table 2: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)Reference
E. coli32 µg/mL
S. aureus16 µg/mL
Candida albicans8 µg/mL

These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents.

Neuropharmacological Effects

The piperazine component of the compound is associated with various neuropharmacological effects, including potential anxiolytic and antidepressant activities.

Case Study:
A study investigated the effects of related piperazine derivatives on anxiety-like behavior in rodent models, demonstrating significant reductions in anxiety levels at certain dosages. These findings support the hypothesis that modifications in piperazine structures can lead to enhanced neuropharmacological activities.

Mechanism of Action

The mechanism of action of 1-[1-(4-ethylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carbonyl]-4-phenylpiperazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound may modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-[(1-{[2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidin-4-yl)carbonyl]-4-phenylpiperazine

  • Structural Differences : Replaces the triazole with an oxazole ring and substitutes piperazine with piperidine.
  • Functional Implications: Oxazole vs. Triazole: Oxazole’s reduced hydrogen-bonding capacity compared to triazole may decrease target affinity but improve metabolic stability . Piperidine vs.
  • Applications : Similar to the target compound, this derivative has been studied for antiviral activity, particularly against monkeypox DNA polymerase .

{2-[1-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]pyridin-3-yl}(2-chlorophenyl)methanone

  • Structural Differences: Incorporates a bis(trifluoromethyl)phenyl group instead of 4-ethylphenyl and replaces piperazine with a pyridine-methanone system.
  • Functional Implications: Trifluoromethyl Groups: Increase lipophilicity and electron-withdrawing effects, enhancing membrane permeability but possibly reducing aqueous solubility .
  • Applications : Likely optimized for high-affinity binding to kinases or proteases due to its rigid structure .

Ethyl 4-[5-(2-fluorobenzamido)-1-phenyl-1H-pyrazole-4-carbonyl]piperazine-1-carboxylate

  • Structural Differences : Substitutes triazole with pyrazole and introduces a 2-fluorobenzamido group and an ethyl ester.
  • Functional Implications: Pyrazole vs. Triazole: Pyrazole’s reduced aromaticity may weaken π-π stacking interactions with aromatic residues in enzyme active sites .
  • Applications : The fluorobenzamido group suggests utility in targeting fluorophore-sensitive enzymes or receptors .

1-(2-Fluorophenyl)-4-[1-(4-fluorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carbonyl]piperazine

  • Structural Differences : Replaces the 4-ethylphenyl group with a 4-fluorophenyl group and adds a 2-fluorophenyl to piperazine.
  • Steric Effects: The 2-fluorophenyl group may introduce steric hindrance, altering binding pocket accessibility .
  • Applications : Likely explored for neurological targets due to fluorophenyl’s prevalence in CNS-active compounds .

Biological Activity

The compound 1-[1-(4-ethylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carbonyl]-4-phenylpiperazine is a member of the triazole family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C20H22N4O2
  • Molecular Weight : 350.42 g/mol
  • CAS Number : 1326859-69-1

Antitumor Activity

Recent studies have highlighted the antitumor potential of triazole derivatives. For instance, compounds that incorporate the triazole moiety have shown significant antiproliferative effects against various cancer cell lines. A study demonstrated that related triazole compounds induced apoptosis in non-small cell lung cancer (NSCLC) cells through the Bcl-2/caspase 3 signaling pathway, suggesting that similar mechanisms might be applicable to our compound of interest .

CompoundCell LineIC50 (µM)Mechanism of Action
1-[1-(4-ethylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole]H12994.0Induces apoptosis
Related TriazoleA5493.5Cell cycle arrest

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been investigated. Triazole derivatives have been reported to exhibit activity against various bacterial strains. The presence of bulky hydrophobic groups in certain triazole derivatives enhances their antimicrobial efficacy .

Inhibition of Enzymatic Activity

Triazoles are known for their ability to inhibit specific enzymes involved in disease pathways. For example, certain derivatives have been identified as inhibitors of monoacylglycerol lipase (MAGL), impacting endocannabinoid signaling and offering therapeutic avenues for neurological disorders .

Study 1: Antiproliferative Effects

In a detailed study assessing the antiproliferative effects of triazole derivatives, it was found that treatment with the compound resulted in a significant reduction in cell viability across multiple cancer cell lines. The study utilized flow cytometry to analyze apoptosis rates, revealing that higher concentrations (8 µM) led to over 77% apoptotic cells .

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic pathways involved in the compound's action. The results indicated that it downregulated anti-apoptotic proteins while upregulating pro-apoptotic markers, suggesting a robust mechanism for inducing cell death in malignant cells .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-[1-(4-ethylphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carbonyl]-4-phenylpiperazine?

  • Methodological Answer : The synthesis can follow multi-step protocols involving cyclocondensation, formylation, and coupling reactions. For example:

  • Step 1 : Condensation of 4-ethylphenylhydrazine with a suitable acetylene derivative to form the 1,2,3-triazole core (analogous to pyrazole synthesis in ).
  • Step 2 : Vilsmeier-Haack-Arnold formylation (using POCl₃/DMF) to introduce a carbonyl group (as in ).
  • Step 3 : Coupling the triazole-carbaldehyde with 4-phenylpiperazine via a nucleophilic acyl substitution reaction (similar to methanone formation in ).
  • Characterization : Use NMR, IR, and mass spectrometry to confirm structural integrity .

Q. How can researchers characterize the stability of this compound under varying experimental conditions?

  • Methodological Answer :

  • Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures.
  • Chemical Stability : Test reactivity with oxidizers (e.g., H₂O₂) and pH-dependent hydrolysis in buffered solutions (pH 3–9).
  • Storage Recommendations : Store under inert gas (N₂/Ar) at –20°C to minimize oxidation or moisture-induced degradation (based on SDS guidelines in ) .

Advanced Research Questions

Q. How can conflicting spectroscopic data between experimental and computational models (e.g., DFT) be resolved?

  • Methodological Answer :

  • Experimental Validation : Use high-resolution techniques like X-ray crystallography to resolve ambiguities in bond angles or tautomeric forms (as in ).
  • Computational Refinement : Adjust basis sets or solvent models in DFT calculations to better match experimental NMR/IR spectra.
  • Cross-Validation : Compare results with structurally analogous compounds (e.g., pyrazole-carboxylic acids in ) to identify systematic errors .

Q. What strategies optimize the yield of the triazole-carbaldehyde intermediate during synthesis?

  • Methodological Answer :

  • Reaction Monitoring : Use in-situ FTIR or HPLC to track formylation progress and adjust POCl₃/DMF stoichiometry.
  • Catalytic Enhancements : Introduce Lewis acids (e.g., ZnCl₂) to accelerate cyclization (inspired by pyrazole synthesis in ).
  • Workup Optimization : Precipitate intermediates at low temperatures (0–5°C) to minimize side-product formation .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s binding affinity?

  • Methodological Answer :

  • Target Selection : Prioritize receptors with known affinity for triazole/piperazine hybrids (e.g., serotonin or dopamine receptors).
  • Analog Synthesis : Modify substituents on the phenyl (e.g., electron-withdrawing groups) and pyridinyl moieties (e.g., positional isomers) to assess steric/electronic effects.
  • Assays : Use radioligand binding assays or surface plasmon resonance (SPR) to quantify affinity (as in for phosphodiesterase inhibitors) .

Q. What methodologies address discrepancies in toxicity predictions between in silico models and in vitro assays?

  • Methodological Answer :

  • Model Calibration : Train QSAR models using curated datasets of triazole/piperazine derivatives to improve prediction accuracy.
  • Tiered Testing : Start with high-throughput cell viability assays (e.g., MTT on HepG2 cells), followed by mechanistic studies (e.g., ROS generation assays).
  • Data Integration : Cross-reference results with databases like PubChem to identify structural alerts for toxicity .

Q. How can environmental persistence of this compound be assessed in compliance with regulatory guidelines?

  • Methodological Answer :

  • Biodegradation Testing : Use OECD 301F (manometric respirometry) to measure mineralization rates in activated sludge.
  • Adsorption Studies : Determine soil adsorption coefficients (Kd) via batch equilibrium experiments with varying soil types.
  • Ecotoxicity : Conduct acute toxicity tests on Daphnia magna and algal species (e.g., Pseudokirchneriella subcapitata) to estimate EC₅₀ values .

Methodological Frameworks for Data Contradictions

Q. What approaches reconcile inconsistent biological activity data across research groups?

  • Methodological Answer :

  • Standardized Protocols : Adopt consensus assay conditions (e.g., fixed ATP concentrations in kinase assays) to minimize variability.
  • Meta-Analysis : Pool data from multiple studies using random-effects models to identify trends obscured by outliers.
  • Collaborative Validation : Share compound samples between labs to confirm reproducibility (as suggested in ) .

Q. How can computational docking results be validated when crystallographic data is unavailable?

  • Methodological Answer :

  • Consensus Docking : Use multiple software (e.g., AutoDock, Glide) to identify consistent binding poses.
  • Mutagenesis Studies : Introduce point mutations in the target protein’s active site to test predicted interactions.
  • Pharmacophore Mapping : Compare docking results with known pharmacophores for related targets (e.g., piperazine-containing drugs in ) .

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